2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Overview
Description
2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a complex organic compound characterized by its unique structure, which includes a cyclobutyl group, a prop-2-yn-1-yl group, and a tetrahydropyrazolo[1,5-a]pyrazine core[_{{{CITATION{{{_1{Buy 2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo1,5-a ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves cyclocondensation reactions. One common method includes the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate. The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This can include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.
Major Products Formed: The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine may be used to study biological processes or as a tool in molecular biology experiments.
Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of various chemicals, materials, and products. Its unique properties may offer advantages in manufacturing processes.
Mechanism of Action
The mechanism by which 2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
2-Cyclobutyl-5-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate
Uniqueness: 2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-cyclobutyl-5-prop-2-ynyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-6-15-7-8-16-12(10-15)9-13(14-16)11-4-3-5-11/h1,9,11H,3-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIHBDKUQUTCKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN2C(=CC(=N2)C3CCC3)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.